molecular formula C12H18BrClN2OS B14655278 Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride CAS No. 41287-77-8

Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride

Cat. No.: B14655278
CAS No.: 41287-77-8
M. Wt: 353.71 g/mol
InChI Key: CLMSSAXBOFCANU-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride: is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 5-bromo-2-pyridyloxy group attached to a butyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 5-bromo-2-pyridyloxy intermediate. This intermediate is then reacted with a butyl chain that has a leaving group, such as a halide, under basic conditions to form the desired product. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and can be carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated or modified pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride can be used to study the effects of thiazolidine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.

Medicine: In medicine, this compound may have potential therapeutic applications. Thiazolidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-diabetic properties. This specific compound could be explored for similar activities.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride depends on its interaction with molecular targets. The thiazolidine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the 5-bromo-2-pyridyloxy group may enhance binding affinity to specific targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
  • Thiazolidine, 3-(4-(5-fluoro-2-pyridyloxy)butyl)-, hydrochloride
  • Thiazolidine, 3-(4-(5-iodo-2-pyridyloxy)butyl)-, hydrochloride

Comparison: Compared to its analogs with different halogen substitutions (chlorine, fluorine, iodine), Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride may exhibit unique properties due to the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and binding interactions. The iodine analog may have similar properties but with even greater polarizability.

Conclusion

This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable intermediate in organic synthesis. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Properties

CAS No.

41287-77-8

Molecular Formula

C12H18BrClN2OS

Molecular Weight

353.71 g/mol

IUPAC Name

3-[4-(5-bromopyridin-2-yl)oxybutyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C12H17BrN2OS.ClH/c13-11-3-4-12(14-9-11)16-7-2-1-5-15-6-8-17-10-15;/h3-4,9H,1-2,5-8,10H2;1H

InChI Key

CLMSSAXBOFCANU-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCOC2=NC=C(C=C2)Br.Cl

Origin of Product

United States

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